molecular formula C9H11F2N B15246641 1-(4-(Difluoromethyl)phenyl)ethan-1-amine

1-(4-(Difluoromethyl)phenyl)ethan-1-amine

Cat. No.: B15246641
M. Wt: 171.19 g/mol
InChI Key: XUJSGSIZSYFAPN-UHFFFAOYSA-N
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Description

1-(4-(Difluoromethyl)phenyl)ethan-1-amine is a chemical compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)phenyl)ethan-1-amine typically involves the introduction of the difluoromethyl group to a phenyl ring followed by the attachment of the ethanamine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group to the aromatic ring. This can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of efficient difluoromethylation reagents. These processes often utilize metal-based catalysts to facilitate the transfer of the CF2H group to the aromatic ring .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Difluoromethyl)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

    Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents on the phenyl ring are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield difluoromethylated phenyl ketones, while substitution reactions can produce a variety of substituted phenyl ethanamines .

Scientific Research Applications

1-(4-(Difluoromethyl)phenyl)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Difluoromethyl)phenyl)ethan-1-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

1-[4-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3

InChI Key

XUJSGSIZSYFAPN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)F)N

Origin of Product

United States

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